molecular formula C9H9F7O3 B13421981 1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 31185-67-8

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B13421981
CAS No.: 31185-67-8
M. Wt: 298.15 g/mol
InChI Key: WEIYHBVATQQFOK-UHFFFAOYSA-N
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Description

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of heptafluoropropyl derivatives with bicyclic ethers under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols and ketones.

    Reduction: Reduction reactions can yield fluorinated hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated hydrocarbon used in fire suppression and as a refrigerant.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: A fluorinated ether with applications in organic synthesis.

Uniqueness

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane stands out due to its bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring high stability and reactivity, such as in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

31185-67-8

Molecular Formula

C9H9F7O3

Molecular Weight

298.15 g/mol

IUPAC Name

1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C9H9F7O3/c1-5-2-17-9(18-3-5,19-4-5)7(12,13)6(10,11)8(14,15)16/h2-4H2,1H3

InChI Key

WEIYHBVATQQFOK-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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